molecular formula C22H26N6O8S B4891977 ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate

ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate

Cat. No.: B4891977
M. Wt: 534.5 g/mol
InChI Key: KCWWWNQJLNQTHO-UHFFFAOYSA-N
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Description

Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamimidoylsulfamoyl group, a phenylamino group, and a nitrophenylalaninate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the reaction of 4-nitrophenylalanine with ethyl 4-oxobutanoate in the presence of a suitable catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and neutral to basic pH for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of sulfonamide derivatives.

Scientific Research Applications

Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate
  • Ethyl N-(4-{[4-(carbamoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate

Uniqueness

Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate is unique due to the presence of the carbamimidoylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields.

Properties

IUPAC Name

ethyl 2-[[4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O8S/c1-2-36-21(31)18(13-14-3-7-16(8-4-14)28(32)33)26-20(30)12-11-19(29)25-15-5-9-17(10-6-15)37(34,35)27-22(23)24/h3-10,18H,2,11-13H2,1H3,(H,25,29)(H,26,30)(H4,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWWWNQJLNQTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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